molecular formula C9H12FN B13628069 3-Ethyl-5-fluoro-2-methylaniline

3-Ethyl-5-fluoro-2-methylaniline

Cat. No.: B13628069
M. Wt: 153.20 g/mol
InChI Key: OYLUEFBPFSMQOF-UHFFFAOYSA-N
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Description

3-Ethyl-5-fluoro-2-methylaniline is a fluorinated aromatic amine with the molecular formula C₉H₁₂FN and a molecular weight of 153.20 g/mol. It features a fluorine atom at the 5-position, an ethyl group at the 3-position, and a methyl group at the 2-position of the aniline ring.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

3-ethyl-5-fluoro-2-methylaniline

InChI

InChI=1S/C9H12FN/c1-3-7-4-8(10)5-9(11)6(7)2/h4-5H,3,11H2,1-2H3

InChI Key

OYLUEFBPFSMQOF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)F)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-fluoro-2-methylaniline can be achieved through several methods:

Industrial Production Methods

In industrial settings, the production of 3-Ethyl-5-fluoro-2-methylaniline often involves large-scale nitration and reduction processes, utilizing specialized equipment to ensure safety and efficiency. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-fluoro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

3-Ethyl-5-fluoro-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Ethyl-5-fluoro-2-methylaniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme inhibition or activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity and applications. Below is a comparative analysis:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Applications
3-Ethyl-5-fluoro-2-methylaniline C₉H₁₂FN 2-Me, 3-Et, 5-F 153.20 High lipophilicity (due to ethyl); potential agrochemical intermediate
3-Fluoro-4-methylaniline C₇H₈FN 3-F, 4-Me 125.14 Moderate reactivity; used in dye synthesis
3-Fluoro-4-methoxyaniline C₇H₈FNO 3-F, 4-OMe 141.14 mp 81–84°C; polar due to methoxy group
5-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline C₁₄H₁₃F₂N 2-Me, 5-F, N-benzyl(3-F) 233.26 Steric hindrance from benzyl group; possible pharmaceutical use

Key Observations :

  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, but the ethyl and methyl groups (electron-donating) partially counteract this, directing electrophilic attacks to specific positions .
Spectroscopic and Structural Comparisons

A study on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) revealed that substituent positions alter hydrogen-bonding networks and molecular packing. For instance:

  • Nitro-Fluoro Isomers : The 5-nitro-2-fluoro derivative exhibits stronger intermolecular interactions due to optimal alignment of nitro and fluorine groups, while the 2-nitro-5-fluoro isomer shows distorted packing .
  • Relevance to Target Compound : The ethyl group in 3-ethyl-5-fluoro-2-methylaniline may similarly influence crystal packing or ligand-receptor interactions in biological systems, though direct data are lacking.

Biological Activity

3-Ethyl-5-fluoro-2-methylaniline is an aromatic amine with potential applications in various fields, including pharmaceuticals and agrochemicals. This compound exhibits notable biological activities, which are critical for its application in medicinal chemistry and toxicology. This article provides an overview of its biological activity, including mechanisms of action, toxicity studies, and comparative analysis with related compounds.

Chemical Structure and Properties

3-Ethyl-5-fluoro-2-methylaniline has the following chemical structure:

  • Molecular Formula : C9H12FN
  • CAS Number : 2385141-47-7

The presence of the ethyl and fluoro groups significantly influences the compound's reactivity and biological interactions.

The biological activity of 3-Ethyl-5-fluoro-2-methylaniline primarily involves its interaction with various biological targets, such as enzymes and receptors. The fluoro group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to targets.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways.
  • Receptor Interaction : It can interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Toxicological Profile

Toxicity studies reveal that 3-Ethyl-5-fluoro-2-methylaniline exhibits varying degrees of toxicity depending on exposure levels.

Findings from Toxicity Studies:

  • Acute Toxicity : The compound is classified as harmful if swallowed or in contact with skin, indicating a need for caution during handling (PubChem) .
  • Chronic Effects : Long-term exposure studies suggest potential impacts on liver function and metabolic processes, similar to other fluoroanilines (WIPM) .

Comparative Analysis with Related Compounds

To understand the unique biological activity of 3-Ethyl-5-fluoro-2-methylaniline, it is useful to compare it with structurally related compounds:

CompoundMolecular FormulaKey Biological Activity
3-FluoroanilineC7H8FNModerate toxicity; enzyme interactions
4-FluoroanilineC7H8FNHigher acute toxicity; receptor modulation
2-MethylanilineC7H9NLower toxicity; basic amine properties

Case Studies

  • Metabonomic Assessment : A study examining the effects of fluoroanilines on model organisms demonstrated significant metabolic changes associated with exposure to 3-Ethyl-5-fluoro-2-methylaniline. Using NMR spectroscopy, researchers observed alterations in metabolite profiles that indicate potential biomarkers for toxicity .
  • Pharmacological Research : In a pharmacological context, derivatives of this compound have been evaluated for their ability to inhibit specific cancer cell lines. Preliminary results indicate that modifications to the ethyl and fluoro groups can enhance cytotoxicity against certain tumors .

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